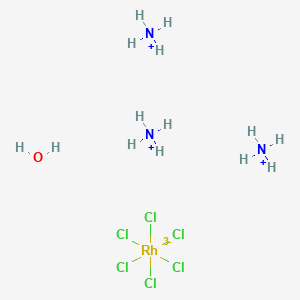
(S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine is a chiral amine compound that features a brominated pyridine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and as intermediates in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine typically involves the bromination of a pyridine derivative followed by the introduction of the amine group. A common synthetic route might include:
Bromination: Starting with 3-methylpyridine, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated intermediate can then undergo nucleophilic substitution with a suitable amine source, such as ammonia (NH3) or an amine derivative, under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include continuous flow reactors for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products
Oxidation: Imines or nitriles.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways involving amine-containing compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: As a building block in the synthesis of agrochemicals or other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The bromine atom could play a role in binding affinity or specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(5-Chloro-3-methylpyridin-2-yl)propan-1-amine: Similar structure but with a chlorine atom instead of bromine.
(S)-1-(5-Fluoro-3-methylpyridin-2-yl)propan-1-amine: Similar structure but with a fluorine atom instead of bromine.
(S)-1-(5-Iodo-3-methylpyridin-2-yl)propan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s chemical properties and biological activity.
Eigenschaften
Molekularformel |
C9H13BrN2 |
|---|---|
Molekulargewicht |
229.12 g/mol |
IUPAC-Name |
(1S)-1-(5-bromo-3-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13BrN2/c1-3-8(11)9-6(2)4-7(10)5-12-9/h4-5,8H,3,11H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
LRSBPZRLJYNUNH-QMMMGPOBSA-N |
Isomerische SMILES |
CC[C@@H](C1=NC=C(C=C1C)Br)N |
Kanonische SMILES |
CCC(C1=NC=C(C=C1C)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)

![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)









